3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide
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Overview
Description
3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is an organic compound with a complex structure that includes an amino group, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide typically involves multiple steps. One common method starts with the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. This intermediate is then reacted with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.
Scientific Research Applications
3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
4-tert-Butylphenylboronic acid: This compound shares the tert-butylphenyl moiety but has a boronic acid group instead of a sulfonyl group.
Uniqueness
3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a sulfonyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-amino-N-(4-tert-butylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)19-16(20)12-5-4-6-14(18)11-12/h4-11H,18H2,1-3H3,(H,19,20) |
InChI Key |
CYSVIUDQKOEQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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